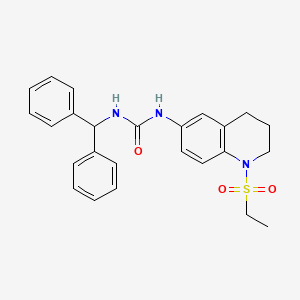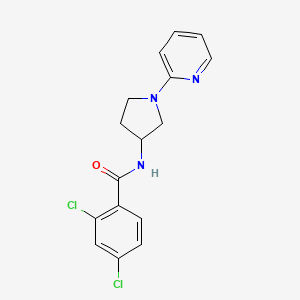
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C16H15Cl2N3O and its molecular weight is 336.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence and Aggregation-Enhanced Emission
Srivastava et al. (2017) investigated compounds with pyridyl substituted benzamides, which exhibited luminescence in DMF solution and solid state, forming nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution. Their luminescence behavior was attributed to the polarity of solvents, demonstrating the potential application of such compounds in the development of new luminescent materials with tunable properties (Srivastava et al., 2017).
Antimicrobial Activity
The study by Naganagowda and Petsom (2011) on the synthesis of quinazolinones derivatives, including reactions with pyridine, revealed their potential for antibacterial and antifungal activities. This highlights the application of benzamide derivatives in the development of new antimicrobial agents (Naganagowda & Petsom, 2011).
Organic Synthesis Methodologies
Stojanović et al. (2020) demonstrated the synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones through the cyclization reaction of ester-tethered enaminones. This method provides a novel approach to forming important building blocks in organic synthesis, showcasing the utility of pyridine derivatives in synthesizing complex heterocyclic structures (Stojanović et al., 2020).
Molecular Structures and Properties
Adhami et al. (2014) synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, investigating their crystal structures and cytotoxic activity against various human cancer cell lines. This research underscores the significance of pyridine-containing benzamides in the development of potential therapeutic agents, with specific applications in cancer treatment (Adhami et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-4-5-13(14(18)9-11)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXJQNOWIFJOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

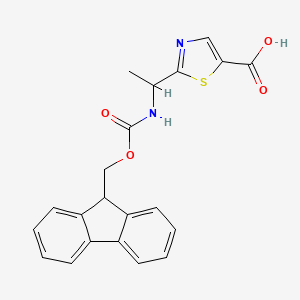
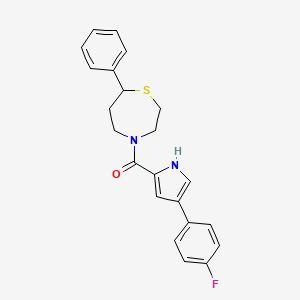
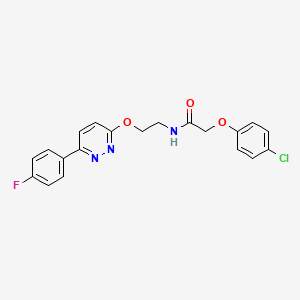
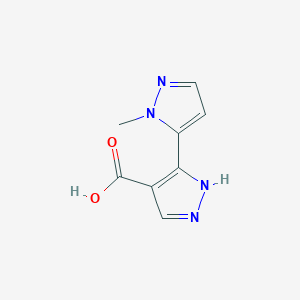
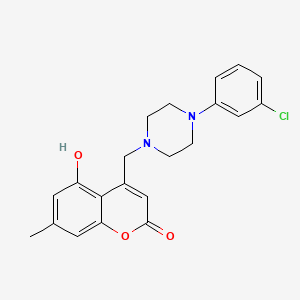
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2551996.png)

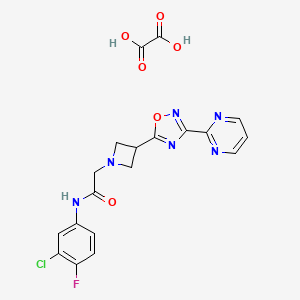

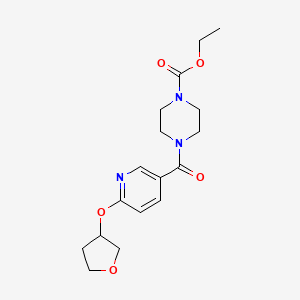
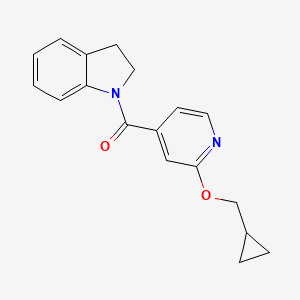
![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)
